2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
Description
The compound 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a heterocyclic derivative featuring a 1,4-dihydropyridine core substituted with cyano, methyl, phenylcarbamoyl, and thiophen-2-yl groups.
Properties
IUPAC Name |
2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-12-17(19(26)23-13-6-3-2-4-7-13)18(15-8-5-9-27-15)14(10-21)20(22-12)28-11-16(24)25/h2-9,18,22H,11H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFXYBTYMMOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)O)C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The dihydropyridine ring can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The cyano group and the dihydropyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Heterocyclic Compounds
Key Observations :
- The target compound shares the 1,4-dihydropyridine core with pyridin-2-ones () but differs in substituents and oxidation state.
- The thiophen-2-yl group in the target compound is analogous to sulfur-containing heterocycles in thiazole derivatives (), which are known for antimicrobial activity.
- Unlike chromene derivatives (), the target compound lacks fused aromatic rings but retains a sulfanyl group for reactivity.
Key Observations :
Table 3: Activity Profiles of Comparable Compounds
Key Observations :
- The phenylcarbamoyl group in the target compound could enhance binding to microbial enzymes, analogous to sulfamoyl moieties in .
Biological Activity
The compound 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.
Molecular Formula and Weight
- Molecular Formula : C22H21N3O3S2
- Molecular Weight : 421.55 g/mol
Structural Features
The compound features:
- A dihydropyridine core, which is known for its pharmacological properties.
- A cyano group , which can enhance biological activity.
- A thiophene ring , contributing to the compound's electronic properties.
- A phenylcarbamoyl group , potentially influencing receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The key steps include:
- Formation of the dihydropyridine ring through cyclization.
- Introduction of the cyano and thiophene groups via nucleophilic substitution reactions.
- Final acetic acid modification to yield the target compound.
Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yield and purity.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes involved in metabolic pathways. Preliminary studies suggest potential agonistic or antagonistic effects on various biological targets.
Pharmacological Studies
Research indicates that this compound may exhibit:
- Antioxidant Activity : Protects cells from oxidative stress, potentially reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Inhibits pathways involved in inflammation, which could be beneficial in treating inflammatory disorders.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential applications in infection control.
Case Studies and Research Findings
- Study on Lipid Levels : A study involving a related compound showed significant reductions in LDL cholesterol and triglycerides, indicating potential cardiovascular benefits .
- Antimicrobial Testing : In vitro tests demonstrated that derivatives of similar compounds exhibited antibacterial activity against gram-positive bacteria .
- Safety Profile : Clinical trials have reported an excellent safety profile for related compounds, with no severe adverse effects noted at therapeutic doses .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
